tert-Butylchlordifluoroacetat

Übersicht

Beschreibung

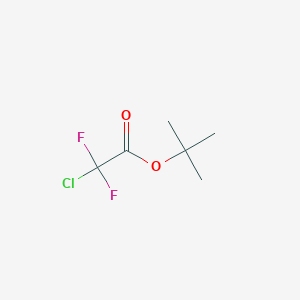

tert-Butyl chlorodifluoroacetate is an organic compound with the molecular formula C6H9ClF2O2. It is a clear liquid with a boiling point of 65-70°C at 10 mmHg and a density of approximately 1.216 g/cm³ . This compound is used in various chemical reactions and has applications in organic synthesis, drug discovery, and material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism

tert-Butyl chlorodifluoroacetate can be synthesized through various methods, often involving the reaction of chloroacetic acid with tert-butyl alcohol or isobutene under controlled conditions. The synthesis typically employs a nucleophilic substitution mechanism, where the chlorodifluoroacetate acts as an electrophile.

Organic Synthesis

tert-Butyl chlorodifluoroacetate is utilized as a versatile intermediate in organic synthesis. It serves as a reagent for the formation of various compounds, including:

- Aziridine Esters : Used in the aza-Darzens reaction to produce cis-disubstituted aziridines, which are valuable in drug development .

- Imidazol-1-Yl-Acetic Acid Hydrochloride : Synthesized through N-alkylation of imidazole using tert-butyl chlorodifluoroacetate, followed by ester cleavage .

Fluorinated Compounds

Due to its fluorinated nature, tert-butyl chlorodifluoroacetate is significant in the synthesis of fluorinated compounds, which have enhanced biological activity and stability. Fluorinated intermediates are crucial in developing pharmaceuticals with improved efficacy and reduced toxicity.

Research has shown that compounds derived from tert-butyl chlorodifluoroacetate exhibit interesting biological properties. For instance, derivatives may be investigated for their potential as enzyme inhibitors or in other therapeutic roles.

Case Studies and Research Findings

Wirkmechanismus

Mode of Action

The compound has been involved in a tert-butyl hydroperoxide-promoted multicomponent reaction of isatins, sodium chlorodifluoroacetate, and aliphatic amines . This reaction provides a practical approach for producing functionalized 2-aminobenzoxazinones under transition-metal-free conditions . The reaction probably proceeds through an intermolecular cyclization process between isatoic anhydride and imine cation intermediates .

Biochemical Pathways

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Biochemische Analyse

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is unclear which enzymes or cofactors it interacts with, and whether it has any effects on metabolic flux or metabolite levels .

Subcellular Localization

It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

tert-Butyl chlorodifluoroacetate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with chlorodifluoroacetic acid in the presence of a dehydrating agent. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Industrial production methods often involve the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the ester bond .

Analyse Chemischer Reaktionen

tert-Butyl chlorodifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in multicomponent reactions to synthesize functionalized compounds. For example, it can react with isatins and aliphatic amines in the presence of tert-butyl hydroperoxide to form 2-aminobenzoxazinones . The compound can also participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles . Major products formed from these reactions include functionalized esters and amides.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl chlorodifluoroacetate can be compared with other similar compounds such as tert-butyl acetate, tert-butyl chloroacetate, and tert-butyl difluoroacetate. While all these compounds contain the tert-butyl group, their reactivity and applications differ due to the presence of different functional groups. For example, tert-butyl acetate is commonly used as a solvent, whereas tert-butyl chlorodifluoroacetate is primarily used in organic synthesis . The unique combination of the tert-butyl and chlorodifluoroacetate groups in tert-Butyl chlorodifluoroacetate makes it a valuable reagent in various chemical reactions .

Similar Compounds

- tert-Butyl acetate

- tert-Butyl chloroacetate

- tert-Butyl difluoroacetate

Biologische Aktivität

tert-Butyl chlorodifluoroacetate (CAS Number: 167308-43-2) is a fluorinated acylating agent that has garnered attention in medicinal chemistry and synthetic organic chemistry due to its unique biological properties and potential applications. This article explores its biological activity, including metabolic stability, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.

- Molecular Formula : C₆H₉ClF₂O₂

- Molecular Weight : 186.58 g/mol

The presence of the tert-butyl group contributes to the compound's lipophilicity, while the chlorodifluoroacetate moiety enhances its reactivity and potential for biological interactions.

Metabolic Stability

Research indicates that the metabolic stability of compounds containing the tert-butyl group can significantly influence their pharmacokinetic profiles. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group resulted in increased metabolic stability in vitro and in vivo. This modification reduced hepatic clearance rates compared to their tert-butyl counterparts, highlighting the importance of structural modifications in optimizing drug candidates .

Table 1: In Vitro Clearance of tert-Butyl Replacements

| Compound | Structure Type | In Vitro Clearance (mL/min/kg) | Metabolic Stability |

|---|---|---|---|

| 1 | tert-Butyl | 45 | Low |

| 5 | Hydroxyl-substituted | 30 | Moderate |

| 9 | Trifluoromethylcyclopropyl | 15 | High |

Cytotoxicity Studies

Cytotoxicity assessments have shown that tert-butyl chlorodifluoroacetate exhibits selective toxicity towards certain cancer cell lines. In vitro studies reveal that this compound can induce apoptosis in human cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Case Study: Apoptosis Induction in Cancer Cells

A recent study evaluated the apoptotic effects of tert-butyl chlorodifluoroacetate on various human cancer cell lines. The results indicated that:

- Cell Line A : 70% apoptosis at 50 µM concentration.

- Cell Line B : 45% apoptosis at 50 µM concentration.

- Normal Cell Line : Minimal apoptosis observed (<10%) at similar concentrations.

These findings suggest that tert-butyl chlorodifluoroacetate may selectively target malignant cells, making it a candidate for further development as an anticancer agent .

The proposed mechanism of action for tert-butyl chlorodifluoroacetate involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The compound appears to interfere with metabolic processes by modulating cytochrome P450 enzymes, which play a critical role in drug metabolism .

Eigenschaften

IUPAC Name |

tert-butyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLHJJSAELHRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371364 | |

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167308-43-2 | |

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.